
4-(Di-tert-butylphosphanyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Di-tert-butylphosphanyl)benzoic acid is an organic compound with the molecular formula C15H23O2P. It contains a benzoic acid moiety substituted with a di-tert-butylphosphanyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Di-tert-butylphosphanyl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with di-tert-butylphosphine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like tetrahydrofuran. The reaction conditions often require heating to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Di-tert-butylphosphanyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Coupling Reactions: The phosphanyl group can engage in coupling reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are frequently used.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Coupling Reactions: Various coupled products depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(Di-tert-butylphosphanyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-(Di-tert-butylphosphanyl)benzoic acid involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The phosphanyl group can donate electron density to metal atoms, facilitating various catalytic reactions. The benzoic acid moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylbenzoic acid: Similar structure but lacks the phosphanyl group.
4-(Diphenylphosphino)benzoic acid: Contains a diphenylphosphino group instead of di-tert-butylphosphanyl.
4-(Dimethylaminophenyl)phosphine: Contains a dimethylamino group instead of the benzoic acid moiety.
Uniqueness
4-(Di-tert-butylphosphanyl)benzoic acid is unique due to the presence of the di-tert-butylphosphanyl group, which imparts distinct electronic and steric properties. This makes it a valuable ligand in catalysis and a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C15H23O2P |
|---|---|
Peso molecular |
266.31 g/mol |
Nombre IUPAC |
4-ditert-butylphosphanylbenzoic acid |
InChI |
InChI=1S/C15H23O2P/c1-14(2,3)18(15(4,5)6)12-9-7-11(8-10-12)13(16)17/h7-10H,1-6H3,(H,16,17) |
Clave InChI |
IXAFQLRCOXPAGB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C1=CC=C(C=C1)C(=O)O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-oxo-1-phenylpropan-2-yl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B15151465.png)
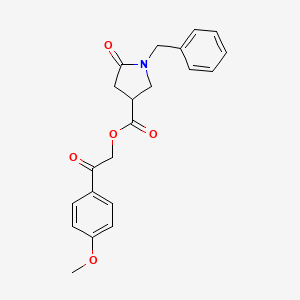
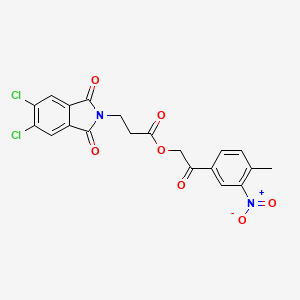
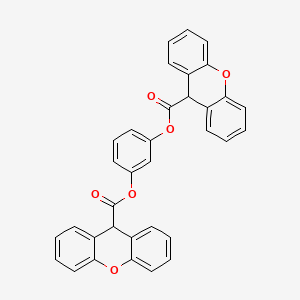
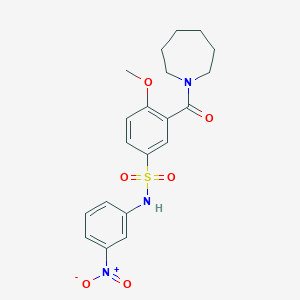
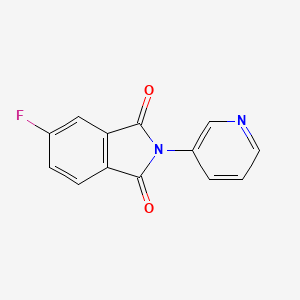
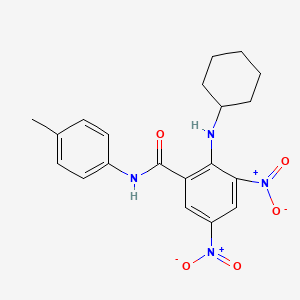
![N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B15151512.png)
![N-benzyl-N-{[3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B15151520.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)glycinamide](/img/structure/B15151524.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B15151526.png)
![2-[1-(4-methylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B15151533.png)
![Methyl 4-{[(3-bromo-4-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B15151536.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]glycinamide](/img/structure/B15151544.png)
